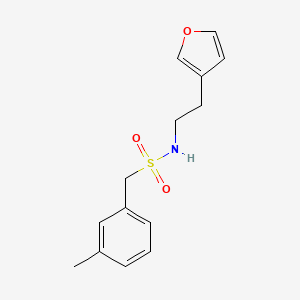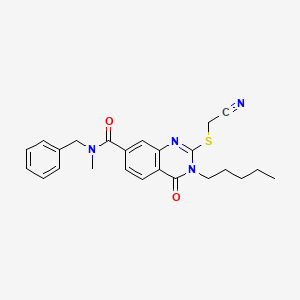![molecular formula C17H25N3O B2589596 N-[3-Methyl-5-(4-propan-2-ylpiperazin-1-yl)phenyl]prop-2-enamide CAS No. 2305492-07-1](/img/structure/B2589596.png)
N-[3-Methyl-5-(4-propan-2-ylpiperazin-1-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Methyl-5-(4-propan-2-ylpiperazin-1-yl)phenyl]prop-2-enamide is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N-[3-Methyl-5-(4-propan-2-ylpiperazin-1-yl)phenyl]prop-2-enamide is not fully understood. However, studies have shown that it inhibits the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-[3-Methyl-5-(4-propan-2-ylpiperazin-1-yl)phenyl]prop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has antifungal and antibacterial properties. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3-Methyl-5-(4-propan-2-ylpiperazin-1-yl)phenyl]prop-2-enamide in lab experiments is its broad range of potential applications. It has been shown to have anticancer, antifungal, and antibacterial properties, as well as potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for the study of N-[3-Methyl-5-(4-propan-2-ylpiperazin-1-yl)phenyl]prop-2-enamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its mechanism of action in more detail to better understand its potential applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-[3-Methyl-5-(4-propan-2-ylpiperazin-1-yl)phenyl]prop-2-enamide involves the reaction of 3-methyl-5-(4-propan-2-ylpiperazin-1-yl)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform. The product is obtained in good yield and purity after purification by column chromatography.
Applications De Recherche Scientifique
N-[3-Methyl-5-(4-propan-2-ylpiperazin-1-yl)phenyl]prop-2-enamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-[3-methyl-5-(4-propan-2-ylpiperazin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-5-17(21)18-15-10-14(4)11-16(12-15)20-8-6-19(7-9-20)13(2)3/h5,10-13H,1,6-9H2,2-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDDRQPMEQCWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)C(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Methyl-5-(4-propan-2-ylpiperazin-1-yl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2589517.png)
![N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2589518.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenyl)acetyl]piperidine](/img/structure/B2589520.png)
![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2589521.png)



![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-(4-oxoquinazolin-3-yl)propanamide](/img/structure/B2589525.png)
![3-[5-(benzhydrylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2589528.png)

![4-Fluoro-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2589531.png)

![2-Chloro-N-ethyl-N-[1-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperidin-4-yl]propanamide](/img/structure/B2589535.png)